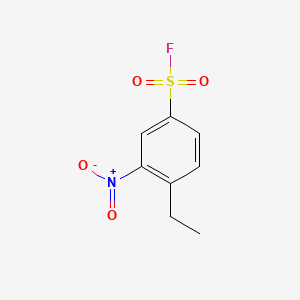

4-Ethyl-3-nitrobenzene-1-sulfonylfluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C8H8FNO4S It is characterized by the presence of an ethyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride typically involves the following steps:

Nitration: The starting material, 4-ethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ethyl group.

Sulfonylation: The nitro compound is then subjected to sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

Fluorination: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride to replace the chloride with a fluoride, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-nitrobenzene-1-sulfonylfluoride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

Reduction: The major product is 4-ethyl-3-aminobenzene-1-sulfonylfluoride.

Oxidation: The major product is 4-carboxy-3-nitrobenzene-1-sulfonylfluoride.

Scientific Research Applications

4-Ethyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Biological Studies: It is used in studies involving enzyme kinetics and protein modification due to its reactive sulfonyl fluoride group.

Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-3-nitrobenzene-1-sulfonylfluoride: Similar structure but with a methyl group instead of an ethyl group.

4-Ethyl-3-nitrobenzene-1-sulfonylchloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

4-Ethyl-3-aminobenzene-1-sulfonylfluoride: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the combination of its ethyl, nitro, and sulfonyl fluoride groups, which confer specific reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful in nucleophilic substitution reactions and as a tool in biochemical studies.

Biological Activity

4-Ethyl-3-nitrobenzene-1-sulfonylfluoride (ENSF) is a sulfonyl fluoride compound that has garnered attention in various fields of research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C9H10FNO3S

Molecular Weight: 221.25 g/mol

IUPAC Name: 4-Ethyl-3-nitrobenzenesulfonyl fluoride

Canonical SMILES: CC(CC1=CC(=C(C=C1)N(=O)=O)S(=O)(=O)F)

| Property | Value |

|---|---|

| Molecular Formula | C9H10FNO3S |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 4-Ethyl-3-nitrobenzenesulfonyl fluoride |

| Solubility | Soluble in organic solvents |

ENSF exhibits biological activity primarily through its interaction with various enzymes and receptors. The sulfonyl fluoride moiety is known for its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in the context of protease inhibition, where sulfonyl fluorides can act as irreversible inhibitors.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that ENSF effectively inhibits serine proteases, which play crucial roles in various physiological processes, including blood coagulation and immune response. In vitro studies have shown that ENSF can inhibit the activity of thrombin, a key enzyme in the coagulation cascade, by covalently modifying the active site serine residue .

- Antimicrobial Activity : A study investigating the antimicrobial properties of sulfonyl fluorides found that ENSF exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism was attributed to its ability to disrupt bacterial protein synthesis by inhibiting essential enzymes involved in cell wall biosynthesis .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cancer cell lines revealed that ENSF possesses selective cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases like thrombin |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in MCF-7 breast cancer cells |

Applications in Drug Development

The unique biological properties of ENSF make it a promising candidate for drug development, particularly in the fields of oncology and infectious diseases. Its ability to selectively inhibit specific enzymes suggests potential applications as a therapeutic agent targeting diseases characterized by dysregulated proteolytic activity.

Future Research Directions

Further studies are warranted to explore:

- The structure-activity relationship (SAR) of ENSF and its analogs.

- In vivo efficacy and safety profiles.

- Potential applications in combination therapies for enhanced therapeutic outcomes.

Properties

Molecular Formula |

C8H8FNO4S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

4-ethyl-3-nitrobenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H8FNO4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3 |

InChI Key |

QEJAZTLBPLCGKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.